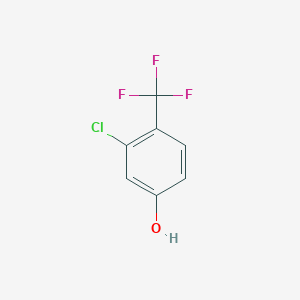

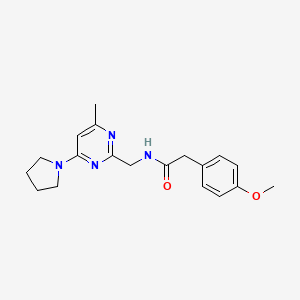

![molecular formula C27H31N5OS B2790905 1-[3-(4-Benzhydrylpiperazin-1-yl)propanoylamino]-3-phenylthiourea CAS No. 398998-07-7](/img/structure/B2790905.png)

1-[3-(4-Benzhydrylpiperazin-1-yl)propanoylamino]-3-phenylthiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[3-(4-Benzhydrylpiperazin-1-yl)propanoylamino]-3-phenylthiourea is a chemical compound with the molecular formula C27H31N5OS. It is related to 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, which is an effective human carbonic anhydrase (hCA) inhibitor .

Synthesis Analysis

The synthesis of related compounds involves the use of allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines . The synthesized compounds were further screened for in vitro ACE inhibitor and antimicrobial activities .Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 1-[3-(4-Benzhydrylpiperazin-1-yl)propanoylamino]-3-phenylthiourea is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA II and hCA VII are of particular interest .

Mode of Action

This compound acts as an effective inhibitor of hCA, specifically hCA II and the brain-associated hCA VII . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hydration of carbon dioxide to bicarbonate and proton ions, a reaction catalyzed by carbonic anhydrases . By inhibiting hCA, this compound can disrupt this pathway and its downstream effects.

Result of Action

The inhibition of hCA II and hCA VII by this compound can lead to significant changes at the molecular and cellular levels. For instance, hCA VII, which is mainly expressed in some brain tissues, promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3- ions through GABA A receptors . Therefore, inhibiting hCA VII may affect these processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conformational flexibility of the linker and the tail length are fundamental features that establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms

Propiedades

IUPAC Name |

1-[3-(4-benzhydrylpiperazin-1-yl)propanoylamino]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5OS/c33-25(29-30-27(34)28-24-14-8-3-9-15-24)16-17-31-18-20-32(21-19-31)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,26H,16-21H2,(H,29,33)(H2,28,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNAZEDBNFVNGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)NNC(=S)NC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2790824.png)

![3-[1-(1H-indol-3-yl)ethenyl]-1H-indole](/img/structure/B2790827.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2790833.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2790835.png)

![3-(4-bromobenzyl)-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2790838.png)

![N-(4-(4-chlorophenoxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2790839.png)

![[(3As,6aS)-2,3,3a,4,5,6-hexahydrocyclopenta[b]furan-6a-yl]methanamine;hydrochloride](/img/structure/B2790841.png)

![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol](/img/structure/B2790844.png)